3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
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Description
3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinazolinone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of novel bis quinazolinone derivatives, showcasing its versatility in chemical reactions. These derivatives have been studied for their insecticidal efficacy, indicating potential applications in pest control (El-Shahawi et al., 2016).
- It has also been used in the creation of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones and their derivatives, demonstrating its role in producing various chemical structures with potential applications in medicinal chemistry (El‐Hiti, 1997).
Biological Activities
- Some quinazoline derivatives, including those related to the compound , have been synthesized and evaluated for their antifungal and antibacterial activities. This suggests a potential role in developing new antimicrobial agents (Kale & Durgade, 2017).
- Quinazolinone derivatives have also been studied for their antifungal activities, adding to their significance in pharmaceutical research for treating fungal infections (Shivan & Holla, 2011).
- Additionally, novel quinazolinone derivatives have shown promising anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in pain and inflammation management (Mosaad et al., 2010).
Drug Discovery and Development
- The compound has been a part of extensive evaluation in the 2,4-diaminoquinazoline series for its potential as a lead candidate in tuberculosis drug discovery. This underscores its importance in the development of new antitubercular agents (Odingo et al., 2014).
- Its derivatives have also been explored for their potential as antihypertensive agents, indicating a role in cardiovascular drug research (Takai et al., 1986).
Novel Synthesis Methods
- Research has been conducted on the ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones, a process in which derivatives of this compound may play a role. This highlights innovative methods in chemical synthesis (Chen et al., 2016).
properties
IUPAC Name |
3-[1-[2-(2-methylphenyl)acetyl]piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-7-2-3-8-17(16)13-21(26)24-12-6-9-18(14-24)25-15-23-20-11-5-4-10-19(20)22(25)27/h2-5,7-8,10-11,15,18H,6,9,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTUBNNBNZUVHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(o-tolyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one |
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